molecular formula C6H12ClNO B15123772 (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride

(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B15123772
M. Wt: 149.62 g/mol
InChI Key: YNVTZOIAXSPRQO-UHFFFAOYSA-N
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Description

(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1810070-05-3) is a bicyclic amine hydrochloride with a rigid norbornane-like framework. Its molecular formula is C₆H₁₂ClNO, and it has a molecular weight of 149.62 g/mol . The compound is stored under inert conditions at 2–8°C due to its hygroscopic nature and reactivity. Key applications include its use as a chiral building block in pharmaceutical synthesis, particularly for central nervous system (CNS) agents and enzyme inhibitors.

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVTZOIAXSPRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) at the 2-position is a reactive site for oxidation:

  • Reagents : Potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃) under controlled environments.

  • Product : Oxidation would yield a carbonyl group (ketone), converting the alcohol to a ketone.

  • Mechanism : The hydroxyl group undergoes deprotonation, followed by electrophilic attack by the oxidizing agent.

  • Reference : Oxidation strategies in bicyclic systems are documented in synthesis methodologies for related compounds .

Reduction Reactions

Reduction typically targets carbonyl groups or other oxidized functionalities:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

  • Product : Reduction of a ketone (if present) would regenerate the alcohol.

  • Limitations : The hydrochloride salt form may influence reaction conditions due to ionic interactions.

  • Note : While direct evidence for this compound is lacking, analogous reactions are common in bicyclic amine chemistry .

Substitution Reactions

The nitrogen atom in the bicyclic structure enables nucleophilic substitution:

  • Reagents : Alkyl halides (e.g., methyl bromide) or acyl chlorides under basic conditions.

  • Product : Alkylation or acylation at the nitrogen center.

  • Mechanism : The lone pair on nitrogen facilitates nucleophilic attack, displacing halides or acyl groups.

  • Example : The thesis by Figshare describes substitution reactions (e.g., Mitsunobu chemistry) to introduce heterocycles at analogous positions.

Epimerization and Configuration Changes

The stereochemistry of the compound may undergo epimerization under specific conditions:

  • Reagents : Oxidation-reduction cycles (e.g., KMnO₄ followed by LiAlH₄) or acidic/basic conditions.

  • Product : Interconversion between stereoisomers (e.g., (1R,2R,4S) ↔ (1S,2R,4R)).

  • Mechanism : Acidic environments can destabilize stereochemical configurations by protonating reactive sites, facilitating inversion.

  • Reference : Figshare’s thesis highlights epimerization strategies in azabicyclo systems .

Fluorination

Nucleophilic fluorination can occur at hydroxyl-bearing positions:

  • Reagent : Diethylaminosulfur trifluoride (DAST).

  • Product : Fluorinated alcohol derivative.

  • Mechanism : SN2 displacement of the hydroxyl group by fluoride.

  • Note : This reaction is observed in fluorination studies of related bicyclic alcohols .

Comparison of Key Reactions

Reaction TypeReagents/ConditionsProductsReference
OxidationKMnO₄, CrO₃Ketone
ReductionLiAlH₄, NaBH₄Alcohol regeneration
SubstitutionAlkyl halides, MitsunobuAlkylated/acylated derivatives
EpimerizationOxidation-reduction cyclesStereoisomer interconversion
FluorinationDASTFluorinated alcohol

Research Findings and Limitations

  • Stereochemical Impact : The (1R,2R,4S) configuration influences reactivity, particularly in substitution and epimerization reactions .

  • Salt Form Considerations : The hydrochloride salt may alter reaction compatibility (e.g., solubility, ionic interactions) compared to the free base.

  • Data Gaps : Direct experimental data for this specific compound is scarce, necessitating reliance on analogous systems.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a systematic comparison of the target compound with its structural analogs, focusing on stereochemistry, functional groups, physicochemical properties, and safety profiles.

Stereoisomeric Variants

The stereochemistry of bicyclic amines critically influences their biological activity and synthetic utility:

  • (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1810070-05-3): The rel designation indicates a racemic mixture, but the specified stereochemistry (1R,2R,4S) suggests a defined configuration. This compound is listed as temporarily out of stock by suppliers, with pricing varying by region (e.g., China, Germany) .
  • (1R,2R,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1788054-75-0): This variant shares the same backbone but may differ in stereochemical assignment or supplier-specific nomenclature .
Table 1: Stereoisomeric Comparison
Property (1R,2R,4S)-rel-Isomer (CAS: 1810070-05-3) (1R,2R,4S)-rel-Isomer (CAS: 1788054-75-0)
Molecular Formula C₆H₁₂ClNO C₆H₁₂ClNO
Molecular Weight 149.62 g/mol 149.62 g/mol
Storage Temperature 2–8°C Not specified
Hazard Statements H315, H319, H335 Not available

Boc-Protected Derivative

The Boc (tert-butoxycarbonyl) derivative (1R,2R,4S)-rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol (CAS: 152533-46-5) introduces protective group chemistry, enhancing stability during synthetic steps:

  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Table 2: Parent Compound vs. Boc Derivative
Property Target Compound (Hydrochloride) Boc-Protected Derivative
Molecular Formula C₆H₁₂ClNO C₁₁H₁₉NO₃
Molecular Weight 149.62 g/mol 213.27 g/mol
Boiling Point Not available 310.3°C
Hazard Profile H315, H319, H335 H315, H319, H335

Heteroatom-Substituted Analogs

Replacing the nitrogen atom in the azabicyclo framework with oxygen yields rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol (CAS: EN300-1696008). This substitution reduces basicity and alters hydrogen-bonding capacity, impacting solubility and receptor interactions .

Table 3: Aza vs. Oxa Analogs
Property Azabicyclo (Target) Oxabicyclo Analog
Heteroatom Nitrogen (aza) Oxygen (oxa)
Molecular Formula C₆H₁₂ClNO C₇H₁₂O₂ (estimated)
Key Applications Chiral amine synthesis Ether-based intermediates

Functionalized Bicyclic Amines

  • (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine (CAS: 7242-92-4): Lacks the hydroxyl group, reducing polarity and altering reactivity. Used in ligand design for catalysis .

Biological Activity

(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound, also known by its CAS number 1881275-82-6, exhibits various interactions at the molecular level, particularly with neurotransmitter systems.

  • Molecular Formula : C6_6H11_{11}NO·HCl
  • Molecular Weight : 149.6 g/mol
  • CAS Number : 1881275-82-6

The biological activity of this compound primarily involves its interaction with the central nervous system (CNS). Research indicates that this compound may act as a modulator of neurotransmitter release, particularly affecting cholinergic pathways.

Key Mechanisms:

  • Cholinergic Modulation : The compound is believed to influence acetylcholine receptors, potentially enhancing cholinergic signaling which is crucial for cognitive functions and memory.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory processes.

Biological Activity Summary

The following table summarizes the biological activities and potential therapeutic applications associated with this compound:

Biological Activity Description References
Cholinergic ActivityEnhances acetylcholine receptor activity, improving cognitive function and memory
Neuroprotective PropertiesPotential to protect neurons from damage and reduce inflammation
Antioxidant EffectsMay reduce oxidative stress in neuronal cells
Analgesic PropertiesExhibits pain-relieving effects in animal models

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

  • Cognitive Enhancement in Animal Models :
    • A study demonstrated that administration of the compound improved performance in memory tasks in rodents, suggesting its potential use in treating cognitive decline associated with aging or neurodegenerative diseases.
    • Reference:
  • Neuroprotection Against Oxidative Stress :
    • Research indicated that this compound could mitigate oxidative damage in neuronal cultures exposed to toxic agents, highlighting its protective role.
    • Reference:
  • Pain Management Studies :
    • In a controlled trial involving inflammatory pain models in mice, this compound showed significant analgesic effects comparable to standard pain relief medications.
    • Reference:

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